Pelargonidin
Overview
Description
Pelargonidin is a naturally occurring anthocyanidin, a type of plant pigment responsible for the red, orange, and blue colors in many fruits and flowers. It is commonly found in red geraniums, strawberries, raspberries, and blueberries . This compound is known for its antioxidant, anti-inflammatory, antithrombotic, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pelargonidin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from strawberries using solvents like chloroform and methanol . Another method involves the use of high-speed countercurrent chromatography (HSCCC) combined with high-performance liquid chromatography (HPLC) to isolate this compound from strawberries .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification using techniques like HSCCC and HPLC. The use of nanoliposomes for encapsulation has also been explored to enhance the stability and bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions: Pelargonidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to act as an electron donor, making it susceptible to oxidation reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of quinonoid structures, while reduction can yield dihydrothis compound .
Scientific Research Applications
Pelargonidin has a wide range of scientific research applications:
Chemistry: this compound is used as a natural dye and as a model compound for studying the properties of anthocyanidins.
Biology: It is studied for its role in plant pigmentation and its effects on plant physiology.
Medicine: this compound has shown potential in the prevention and treatment of various diseases, including diabetes, cardiovascular diseases, and cancer
Mechanism of Action
Pelargonidin is one of several anthocyanidins, which include cyanidin, delphinidin, peonidin, petunidin, and malvidin . Compared to these compounds, this compound is unique in its simpler structure, which lacks additional hydroxyl or methoxy groups on the B-ring . This structural simplicity contributes to its distinct color properties and reactivity. For example, delphinidin has three hydroxyl groups on the B-ring, making it more prone to oxidation and giving it a blue color, while this compound, with only one hydroxyl group, appears red .
Comparison with Similar Compounds
- Cyanidin
- Delphinidin
- Peonidin
- Petunidin
- Malvidin
Pelargonidin’s unique properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-7H,(H3-,16,17,18,19)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFMGWDSJLBXDZ-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134-04-3 (chloride) | |
Record name | Pelargonidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40861793 | |
Record name | Pelargonidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pelargonidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7690-51-9 | |
Record name | Pelargonidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7690-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelargonidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelargonidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pelargonidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 350 °C | |
Record name | Pelargonidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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